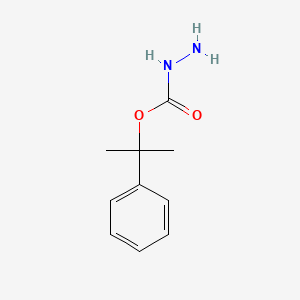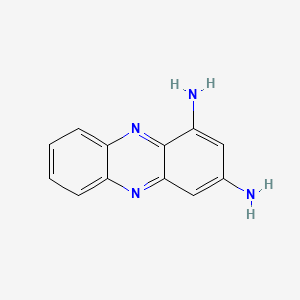
Phenazine-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenazine-1,3-diamine is a nitrogen-containing heterocyclic compound belonging to the phenazine family. Phenazines are known for their diverse biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities . The phenazine framework has emerged as a significant synthetic target due to its applications in both medicinal and industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenazine-1,3-diamine typically involves the condensation of 1,2-diaminobenzenes with various 2-carbon units. Common methods include:
Wohl–Aue Method: This method involves the reaction of aniline derivatives with nitrobenzene in the presence of a base.
Beirut Method: This method uses the condensation of 1,2-diaminobenzenes with aldehydes or ketones.
Reductive Cyclization: This involves the cyclization of diphenylamines under reductive conditions.
Oxidative Cyclization: This method uses oxidative agents to cyclize 1,2-diaminobenzenes or diphenylamines.
Industrial Production Methods: Industrial production of this compound often employs large-scale versions of the above synthetic routes, optimized for yield and cost-effectiveness. The use of continuous flow reactors and catalytic processes are common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Phenazine-1,3-diamine undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This involves the replacement of hydrogen atoms with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted phenazine derivatives, which exhibit enhanced biological and chemical properties .
Scientific Research Applications
Phenazine-1,3-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenazine-1,3-diamine involves its ability to serve as an electron shuttle, modifying cellular redox states and acting as a cell signal that regulates gene expression . It contributes to biofilm formation and enhances bacterial survival by serving as an electron acceptor . In eukaryotic cells, it can induce apoptosis through the generation of reactive oxygen species (ROS) .
Comparison with Similar Compounds
Phenazine-1,3-diamine can be compared with other phenazine derivatives such as:
Phenazine-1-carboxylic acid: Known for its potent activity against Mycobacterium tuberculosis.
Pyocyanin: A blue pigment with antimicrobial properties produced by Pseudomonas aeruginosa.
Clofazimine: An antituberculosis agent used as a prototype to develop new drugs.
This compound is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties compared to other phenazine derivatives .
Properties
IUPAC Name |
phenazine-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-7-5-8(14)12-11(6-7)15-9-3-1-2-4-10(9)16-12/h1-6H,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEXLMJDNCJTGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=C(C=C(C3=N2)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00668462 |
Source


|
| Record name | Phenazine-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00668462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18450-11-8 |
Source


|
| Record name | Phenazine-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00668462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
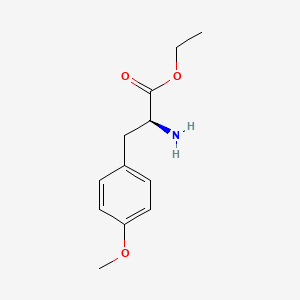
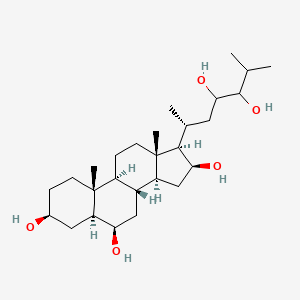
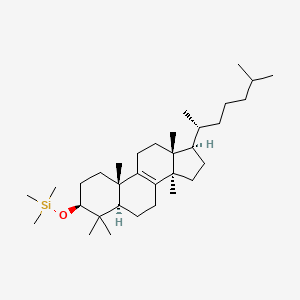
![N-[(1R,3R,6S,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7,7,12,16-tetramethyl-18-oxo-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]benzamide](/img/structure/B579644.png)
![6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B579648.png)

![(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,15S,16R,17R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16,17-triol](/img/structure/B579650.png)
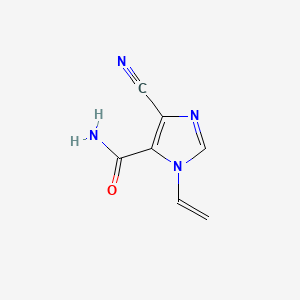
![[(2R,3R,4R,5R,6R)-5-acetamido-4,6-diacetyloxy-3-methoxyoxan-2-yl]methyl acetate](/img/structure/B579653.png)
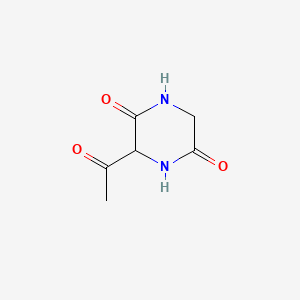
![[(2R,3S,4R)-2,3,4-triacetyloxy-6,6-bis(ethylsulfanyl)hexyl] acetate](/img/structure/B579656.png)
![propan-2-yl (2S)-3-methyl-2-[[(2S)-3-methyl-1-oxo-1-propan-2-yloxybutan-2-yl]carbamoylamino]butanoate](/img/structure/B579658.png)
![methyl 2-[(1S,2S,5R,6R,10S,13R,14R,16S)-6-(furan-3-yl)-14-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate](/img/structure/B579659.png)
